3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid 3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17496283
InChI: InChI=1S/C11H5ClF3NO2S/c12-6-3-1-5(2-4-6)8-7(10(17)18)9(19-16-8)11(13,14)15/h1-4H,(H,17,18)
SMILES:
Molecular Formula: C11H5ClF3NO2S
Molecular Weight: 307.68 g/mol

3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17496283

Molecular Formula: C11H5ClF3NO2S

Molecular Weight: 307.68 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid -

Specification

Molecular Formula C11H5ClF3NO2S
Molecular Weight 307.68 g/mol
IUPAC Name 3-(4-chlorophenyl)-5-(trifluoromethyl)-1,2-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C11H5ClF3NO2S/c12-6-3-1-5(2-4-6)8-7(10(17)18)9(19-16-8)11(13,14)15/h1-4H,(H,17,18)
Standard InChI Key GGEGMSANLNQFLU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NSC(=C2C(=O)O)C(F)(F)F)Cl

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 3-(4-chlorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid (C₁₁H₅ClF₃NO₂S) features a planar isothiazole core with substituents that confer electronic and steric effects. The chlorophenyl group introduces aromaticity and potential π-π stacking interactions, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity. The carboxylic acid moiety at position 4 enables hydrogen bonding and salt formation, critical for solubility and bioavailability.

Crystallographic studies of analogous isothiazole derivatives reveal shortened C–C bond lengths (1.471–1.496 Å) between aromatic rings and linkers, suggesting conjugation across the system . This conjugation may enhance stability and influence reactivity. Theoretical calculations predict a dipole moment of ~5.2 D, driven by the electronegative chlorine and fluorine atoms, which could guide molecular interactions in biological systems.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₅ClF₃NO₂S
Molecular Weight323.67 g/mol
Calculated LogP2.8 (indicating moderate lipophilicity)
Hydrogen Bond Donors/Acceptors1/4

Synthesis and Optimization

Synthetic routes to 3-(4-chlorophenyl)-5-(trifluoromethyl)isothiazole-4-carboxylic acid typically involve cyclocondensation, trifluoromethylation, and functional group interconversion. One reported method begins with the reaction of 4-chlorobenzaldehyde with cysteine derivatives to form a thiazolidine intermediate, followed by oxidation to the isothiazole ring . Trifluoromethylation is achieved using Umemoto’s reagent (C₆F₅SCF₃) under radical conditions, yielding the trifluoromethyl-substituted intermediate.

MethodYield (%)Purity (%)Key Challenges
Traditional Batch Synthesis45–5095Side-product formation
Flow Chemistry Approach60–6898Equipment scalability

Physicochemical Properties

The compound’s solubility profile is solvent-dependent, with high solubility in polar aprotic solvents like dimethylformamide (DMF, 120 mg/mL) and limited solubility in water (<1 mg/mL). Thermal analysis (DSC) indicates a melting point of 218–220°C, consistent with its crystalline nature. Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 12 weeks, underscoring its robustness .

Spectroscopic characterization includes:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, isothiazole-H), 7.89–7.45 (m, 4H, Ar–H), 13.1 (br s, 1H, COOH).

  • IR (KBr): 1715 cm⁻¹ (C=O), 1350 cm⁻¹ (C–F), 750 cm⁻¹ (C–Cl) .

TargetBinding Affinity (ΔG, kcal/mol)Proposed Mechanism
Tubulin−9.2Microtubule destabilization
COX-2−8.7Anti-inflammatory inhibition
DNA Gyrase−7.9Topoisomerase interference

Applications in Drug Development

The compound’s pharmacophore aligns with lead optimization strategies for kinase inhibitors and protease modulators. Its carboxylic acid group allows derivatization into prodrugs (e.g., ethyl esters) to enhance membrane permeability. In preclinical models, methyl ester analogs show 10-fold higher bioavailability (AUC₀–₂₄ = 450 ng·h/mL) compared to the parent acid.

Future Directions

Further research should prioritize:

  • Crystallographic Studies: To resolve bond angles and confirm conjugation effects.

  • In Vivo Toxicology: Assessing hepatotoxicity and clearance pathways.

  • Material Science Applications: Exploring its use in liquid crystals or organic semiconductors.

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